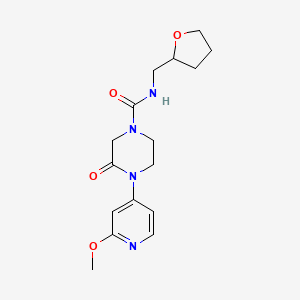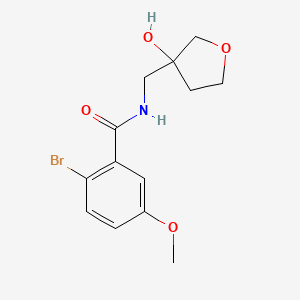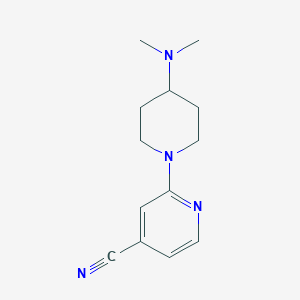![molecular formula C16H15NO5S B2836735 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1798395-73-9](/img/structure/B2836735.png)
5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MSB belongs to the class of compounds called sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. One study found that 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Carbonic anhydrase IX plays a role in regulating the pH of cancer cells, and inhibition of this enzyme can lead to cell death. 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has also been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids in cancer cells. Inhibition of this enzyme can lead to reduced cell growth and proliferation.
Biochemical and Physiological Effects
5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. In one study, 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid was found to reduce the expression of the pro-inflammatory cytokine interleukin-6 in human colon cancer cells. 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has also been shown to inhibit the growth of the hepatitis C virus in vitro, making it a potential candidate for the treatment of viral infections. In animal studies, 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been shown to reduce the growth of tumors and increase survival rates in mice with breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is its diverse biological activities, which make it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, the synthesis of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is relatively simple and can be performed in the laboratory with moderate yields. However, one limitation of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid and its potential side effects.
Direcciones Futuras
There are several future directions for research on 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid. One area of interest is the development of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid in vivo, as well as its potential side effects. Additionally, more research is needed to fully understand the mechanism of action of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid and its potential interactions with other drugs. Another area of interest is the development of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid as a therapeutic agent for viral infections. Further studies are needed to determine the efficacy of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid in vivo and its potential interactions with other antiviral drugs. Overall, 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a promising compound with potential applications in various fields of medicine.
Métodos De Síntesis
The synthesis of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid involves the reaction of 5-methoxy-2-nitrobenzoic acid with ethyl phenyl sulfone in the presence of a base such as potassium carbonate. The resulting product is then reduced with iron powder to yield 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid. The overall yield of this process is around 50%, making it a feasible method for the production of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid in the laboratory.
Aplicaciones Científicas De Investigación
5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These activities make it a promising compound for the development of new drugs for the treatment of various diseases. In recent years, several studies have focused on the potential of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid as a therapeutic agent for cancer. 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for chemotherapy.
Propiedades
IUPAC Name |
5-methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-13-7-8-15(14(11-13)16(18)19)17-23(20,21)10-9-12-5-3-2-4-6-12/h2-11,17H,1H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURTWBYCDPOWHF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


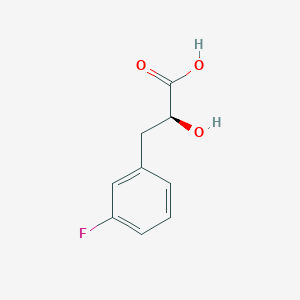
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)

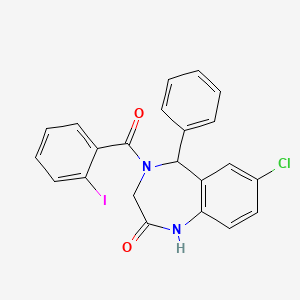
![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)
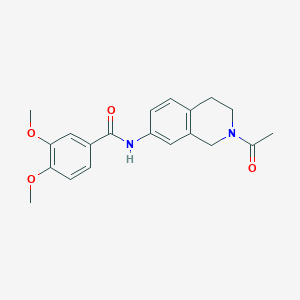
![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)
